1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-2-10-26-19(30)15-9-8-13(18(29)23-14-6-4-3-5-7-14)11-16(15)27-20(26)24-25-21(27)31-12-17(22)28/h8-9,11,14H,2-7,10,12H2,1H3,(H2,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNZTPLOXJROCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is DNA. This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA. DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with DNA through intercalation. This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription. This disruption can have a significant impact on cellular processes, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that it affects pathways related to dna replication and transcription. The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
The compound’s dna intercalation activity suggests that it may have good cellular uptake
Result of Action
The compound’s DNA intercalation activity can lead to the inhibition of DNA replication and transcription, resulting in cell cycle arrest and apoptosis. This makes it a potential candidate for anticancer therapy. In particular, it has been shown to have potent anti-proliferative activity against HepG2, HCT116, and MCF-7 cancer cell lines.
Biological Activity
The compound 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105220-61-8 |
| Molecular Formula | C21H26N6O3S |
| Molecular Weight | 442.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline, including compounds similar to the one , exhibit significant anticancer properties. For instance, a study reported that quinazoline-based glycosides showed promising cytotoxicity against various human cancer cell lines, with IC50 values ranging from 2.90 to 8.10 µM against MCF-7 and HCT-116 cell lines . The compound's ability to induce apoptosis and arrest the cell cycle at the G1 phase was particularly noted.
The proposed mechanism of action for compounds like this involves the inhibition of key signaling pathways associated with cancer progression. Specifically:
- EGFR Inhibition : The compound has shown potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is critical in many cancers. One derivative demonstrated an IC50 value of 0.35 µM against EGFR .
- VEGFR Inhibition : Additionally, it has been indicated that certain derivatives may inhibit vascular endothelial growth factor receptor (VEGFR), further supporting their potential as anticancer agents.
Enzyme Inhibition
Beyond anticancer properties, the compound also exhibits enzyme inhibitory activities. For example:
- Acetylcholinesterase (AChE) Inhibition : Some quinazoline derivatives have been evaluated for their ability to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has also been tested for urease inhibition, which is crucial in managing infections caused by urease-producing bacteria .
Study 1: Anticancer Efficacy
In a controlled study assessing the efficacy of quinazoline derivatives on cancer cells, it was found that compounds with structural similarities to our target compound exhibited significant cytotoxic effects on MCF-7 and HCT-116 cells. The study highlighted that these compounds could effectively induce apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related compounds demonstrated that several derivatives had strong inhibitory effects against AChE and urease. For instance, one derivative achieved an IC50 value as low as 0.63 µM against urease, indicating its potential as a therapeutic agent for conditions requiring urease inhibition .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclization, sulfanylation, and carboxamide coupling. For example, describes similar compounds synthesized via stepwise optimization of temperature (60–100°C), solvent choice (DMF or THF), and catalysts (EDC/HOBt). To optimize yield:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.
- Purify via column chromatography with gradients of cyclohexane:EtOAc (e.g., 97:3) to isolate the final product .
Q. Q2. What analytical techniques are most effective for characterizing the purity and structural conformation of this compound?
Methodological Answer: A combination of NMR (¹H/¹³C), HRMS , and X-ray crystallography is recommended:
- NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm) and sulfanyl moiety (δ ~2.5–3.5 ppm) to confirm substituent positions .
- X-ray crystallography : Resolve 3D conformation to assess steric effects from the propyl and carbamoylmethyl groups, which influence pharmacodynamic properties .
Advanced Research Questions
Q. Q3. How does the sulfanyl-carbamoylmethyl substituent influence the compound’s binding affinity to biological targets compared to analogs with alternative functional groups?
Methodological Answer: Structure-activity relationship (SAR) studies can be conducted using:
- Molecular docking : Compare binding energies of this compound with analogs (e.g., ’s tetrazole derivatives) to identify critical interactions (e.g., hydrogen bonding via the carboxamide group).
- In vitro assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases) and correlate with substituent electronic profiles (e.g., electron-withdrawing sulfanyl groups may enhance electrophilic reactivity) .
Q. Q4. How can contradictory data in bioactivity assays (e.g., varying IC50 values across studies) be systematically resolved?
Methodological Answer: Address discrepancies by:
- Standardizing assay conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent concentration (DMSO ≤0.1%).
- Validating target specificity : Use knockout cell lines or competitive binding assays to rule off-target effects.
- Statistical meta-analysis : Pool data from multiple studies (e.g., ’s environmental-chemical framework) to identify outliers and adjust for batch effects .
Q. Q5. What computational strategies are recommended to predict metabolic stability and toxicity profiles of this compound?
Methodological Answer: Leverage in silico tools :
- ADMET prediction : Use software like SwissADME to assess permeability (e.g., LogP ~3.5 for optimal bioavailability) and cytochrome P450 interactions.
- Metabolite identification : Simulate Phase I/II metabolism via BioTransformer, focusing on sulfanyl group oxidation and carboxamide hydrolysis risks .
Q. Q6. How can the compound’s pharmacokinetic properties (e.g., half-life, tissue distribution) be experimentally validated in preclinical models?
Methodological Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled version to track distribution in rodent models via autoradiography.
- LC-MS/MS quantification : Measure plasma/tissue concentrations over time, using deuterated internal standards to minimize matrix effects.
- Compartmental modeling : Apply PK-Sim or NONMEM to estimate clearance rates and volume of distribution .
Q. Q7. What strategies mitigate synthetic byproducts (e.g., dimerization or oxidation) during large-scale preparation?
Methodological Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent sulfanyl group oxidation.
- Additive optimization : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.
- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .
Q. Q8. How do solvent polarity and pH affect the compound’s stability in long-term storage?
Methodological Answer:
- Accelerated stability studies : Store the compound at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA.
- pH-dependent hydrolysis : Buffer solutions (pH 1–9) can identify optimal storage conditions (e.g., pH 6–7 for carboxamide stability) .
Data Interpretation & Validation
Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies involving this compound?
Methodological Answer:
Q. Q10. How can researchers design control experiments to confirm target engagement in cellular assays?
Methodological Answer:
- Negative controls : Use structurally similar but inactive analogs (e.g., ’s cycloheptyl triazole derivatives) to validate specificity.
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
